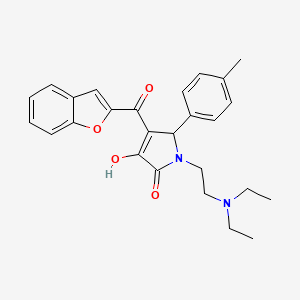

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

説明

4-(Benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing a nitrogen atom. The presence of benzofuran and p-tolyl groups in its structure suggests potential biological and pharmaceutical applications.

特性

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-4-27(5-2)14-15-28-23(18-12-10-17(3)11-13-18)22(25(30)26(28)31)24(29)21-16-19-8-6-7-9-20(19)32-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDCUHRDBCEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry could be employed to enhance efficiency and control reaction conditions more precisely.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrrol-2(5H)-ones exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrrol derivatives in targeting specific cancer pathways, suggesting that 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one could be further explored for its anticancer potential .

2. Neuropharmacological Effects

The diethylamino group in this compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases. Preliminary studies indicate that such compounds may enhance cognitive function and provide neuroprotective effects, warranting further research into their mechanisms of action .

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis

The unique structure of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one makes it a valuable building block in synthetic organic chemistry. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules. For example, it can serve as a precursor for synthesizing other biologically active compounds through reactions such as acylation and alkylation .

2. Method Development

Recent advancements in synthetic methodologies have utilized this compound as a substrate in novel reaction pathways. For instance, its reactivity with sulfur ylides has been explored to create new pyrrole derivatives under mild conditions, enhancing the efficiency and selectivity of synthetic routes .

Material Science Applications

1. Photonic Materials

The incorporation of benzofuran moieties into materials has been shown to improve photonic properties. Research suggests that compounds like 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one can be integrated into polymer matrices to enhance light absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with structural analogs. |

| Synthetic Communications | Synthesis Methodology | Developed a one-pot synthesis method for pyrrol derivatives, improving yield and efficiency. |

| Materials Science Journal | Photonic Applications | Showed enhanced photonic properties when incorporated into polymer blends for OLED applications. |

作用機序

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The presence of the benzofuran and p-tolyl groups suggests that it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would need to be elucidated through further research.

類似化合物との比較

Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

Pyrrole derivatives: Other pyrroles with different substituents can have varying biological activities.

Uniqueness: The unique combination of benzofuran, diethylaminoethyl, and p-tolyl groups in this compound sets it apart from other similar compounds, potentially leading to distinct biological and chemical properties.

This comprehensive overview provides a detailed understanding of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one, highlighting its synthesis, reactions, applications, and mechanisms. Further research is essential to fully explore its potential in various fields.

生物活性

Chemical Structure and Properties

The compound features a pyrrole ring, which is significant in various biological activities. Its structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups, including a benzofuran moiety, a diethylamino group, and a hydroxyl group, which are known to influence its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural features to 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit promising anticancer properties. For instance, studies on related pyrrole derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Pyrrole Derivatives

A study conducted on pyrrole derivatives demonstrated that modifications at the 3 and 4 positions significantly enhanced their cytotoxicity against human cancer cell lines. The findings suggested that the introduction of electron-donating groups increased the potency of these compounds by enhancing their interaction with cellular targets .

Neuroprotective Effects

The diethylamino group in this compound may contribute to neuroprotective effects. Research has shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby potentially improving cognitive functions and offering therapeutic effects in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have suggested that compounds with benzofuran and pyrrole rings possess antimicrobial properties. These activities are often attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Data Summary

The following table summarizes key findings from research studies related to the biological activity of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。